2-Chloro-3-(4-nitrophenyl)propanoic acid
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Overview
Description
2-Chloro-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClNO4. It is characterized by the presence of a chloro group, a nitrophenyl group, and a propanoic acid moiety. This compound is primarily used in research settings and has various applications in synthetic chemistry and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-nitrophenyl)propanoic acid typically involves the chlorination of 3-(4-nitrophenyl)propanoic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus trichloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar chlorination reactions with optimized conditions for yield and purity. Industrial processes would also incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted derivatives such as 2-azido-3-(4-nitrophenyl)propanoic acid.
Reduction: Formation of 2-chloro-3-(4-aminophenyl)propanoic acid.
Oxidation: Formation of this compound derivatives with higher oxidation states.
Scientific Research Applications
2-Chloro-3-(4-nitrophenyl)propanoic acid is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of bioactive derivatives. These interactions can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
- 3-(2-chloro-4-nitrophenyl)propanoic acid
- 2-(4-nitrophenyl)propanoic acid
- 2-chloro-3-(4-aminophenyl)propanoic acid
Comparison: 2-Chloro-3-(4-nitrophenyl)propanoic acid is unique due to the presence of both chloro and nitrophenyl groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-3-(4-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORDELZJERSFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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